molecular formula C14H14O2 B3135027 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol CAS No. 400085-67-8

6-methoxy-4,4a-dihydro-3H-fluoren-5-ol

Cat. No.: B3135027
CAS No.: 400085-67-8
M. Wt: 214.26 g/mol
InChI Key: HEEIMIFEVFXJLT-UHFFFAOYSA-N
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Description

6-Methoxy-4,4a-dihydro-3H-fluoren-5-ol is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. . This compound is part of the fluorenol family, which is characterized by a fluorene backbone with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorene derivative.

    Methoxylation: Introduction of a methoxy group (-OCH3) at the 6th position of the fluorene ring.

    Reduction: Reduction of the fluorene ring to form the dihydro derivative.

    Hydroxylation: Introduction of a hydroxyl group (-OH) at the 5th position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4a-dihydro-3H-fluoren-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-4,4a-dihydro-3H-fluoren-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyfluorene: Lacks the hydroxyl group at the 5th position.

    4,4a-Dihydro-3H-fluoren-5-ol: Lacks the methoxy group at the 6th position.

    5-Hydroxyfluorene: Lacks both the methoxy group and the dihydro structure.

Uniqueness

6-Methoxy-4,4a-dihydro-3H-fluoren-5-ol is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-5,6-dihydro-4bH-fluoren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-12-7-6-10-8-9-4-2-3-5-11(9)13(10)14(12)15/h2,4,6-8,11,15H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEIMIFEVFXJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C2CCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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